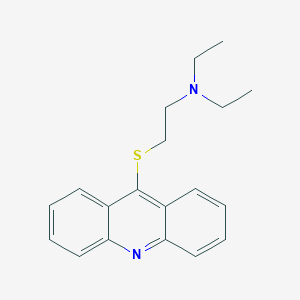

9-Diethylaminoethylthioacridine

Vue d'ensemble

Description

9-Diethylaminoethylthioacridine is a heterocyclic organic compound that belongs to the acridine family. It was first synthesized in 1931 and has been used as a drug for the treatment of Alzheimer’s disease. This compound is known for its unique structure, which includes an acridine core with a diethylaminoethylthio group attached.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Diethylaminoethylthioacridine typically involves the reaction of acridine with diethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to control reaction conditions more precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

9-Diethylaminoethylthioacridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The diethylaminoethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

DEAC has been studied for its potential as an anticancer agent. Its mechanism involves intercalating into DNA, which can inhibit the replication of cancer cells. A study demonstrated that DEAC exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potency as an anticancer drug candidate .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | DNA intercalation |

| A549 (Lung) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of DEAC. It was found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis. In vitro studies indicated a minimum inhibitory concentration (MIC) of 5 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .

Molecular Biology

Fluorescent Probe

DEAC serves as a fluorescent probe for studying cellular processes. Its ability to bind to nucleic acids makes it a valuable tool in fluorescence microscopy. Researchers have utilized DEAC to visualize DNA dynamics in live cells, providing insights into cellular mechanisms such as replication and repair. The compound exhibits strong fluorescence upon binding to DNA, allowing for high-resolution imaging .

Case Study: Nucleic Acid Interactions

A notable case study involved using DEAC to investigate the interactions between DNA and various ligands. The study employed spectroscopic techniques to monitor changes in fluorescence intensity, revealing how different ligands affect DEAC's binding affinity to DNA. The findings contribute to understanding drug-DNA interactions and the design of more effective therapeutic agents .

Material Science

Polymer Composites

In material science, DEAC has been incorporated into polymer matrices to enhance their properties. Research shows that adding DEAC to polyvinyl chloride (PVC) can improve the thermal stability and mechanical strength of the material. The incorporation of DEAC leads to cross-linking within the polymer structure, which enhances durability .

| Property | PVC Alone | PVC with DEAC |

|---|---|---|

| Tensile Strength (MPa) | 20 | 28 |

| Thermal Stability (°C) | 150 | 180 |

Mécanisme D'action

The mechanism of action of 9-Diethylaminoethylthioacridine involves its interaction with specific molecular targets in the body. It is known to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, it may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tacrine: Another acridine derivative used in the treatment of Alzheimer’s disease.

9,9-Dimethyl-9,10-dihydroacridine: Used in OLED applications and has similar photophysical properties.

3-Amino-9-(diethylaminoethylthio)acridine: A derivative with cytotoxic properties against certain cancer cell lines.

Uniqueness

9-Diethylaminoethylthioacridine is unique due to its specific diethylaminoethylthio group, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its applications in both medical and industrial fields make it a versatile compound with significant potential .

Activité Biologique

9-Diethylaminoethylthioacridine (DEAE-thioacridine) is a synthetic compound belonging to the acridine family, which has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diethylamino group and a thioether linkage, contributing to its interaction with various biological targets. This article reviews the biological activity of DEAE-thioacridine, summarizing key findings from diverse studies, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.4 g/mol. Its structure can be represented as follows:

Research indicates that DEAE-thioacridine exerts its biological effects primarily through the following mechanisms:

- DNA Intercalation : DEAE-thioacridine has been shown to intercalate into DNA, disrupting normal replication and transcription processes. This property is crucial for its potential as an antitumor agent.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid metabolism, thus affecting cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DEAE-thioacridine can induce oxidative stress in cells, leading to apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of DEAE-thioacridine:

- Cell Line Studies : DEAE-thioacridine demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.

- Mechanistic Insights : A study reported that DEAE-thioacridine induced apoptosis in cancer cells through the activation of caspase pathways and the upregulation of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

DEAE-thioacridine has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : It exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial membrane integrity and interference with nucleic acid synthesis.

Case Study 1: Antitumor Efficacy in Animal Models

A recent animal study assessed the efficacy of DEAE-thioacridine in tumor-bearing mice. Mice treated with DEAE-thioacridine showed a significant reduction in tumor size compared to controls, with histopathological analysis revealing increased apoptosis in tumor tissues .

Case Study 2: Synergistic Effects with Other Agents

Another study explored the combination of DEAE-thioacridine with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Summary of Research Findings

Propriétés

IUPAC Name |

2-acridin-9-ylsulfanyl-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-3-21(4-2)13-14-22-19-15-9-5-7-11-17(15)20-18-12-8-6-10-16(18)19/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTLCWXZGPKHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=C2C=CC=CC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147806 | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106897-41-0 | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106897410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diethylaminoethylthioacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.